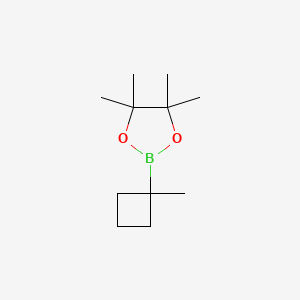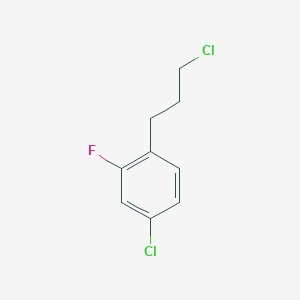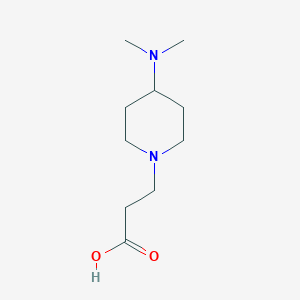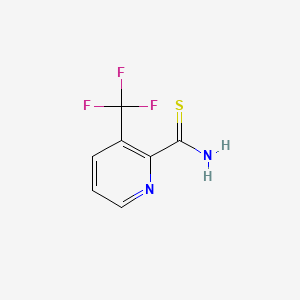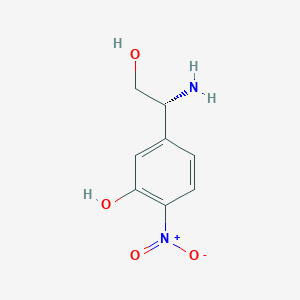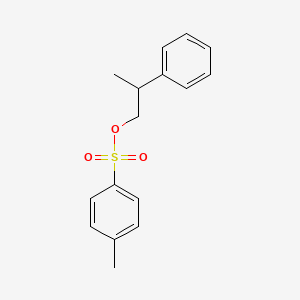
2-Phenylpropyl tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpropyl tosylate is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further bonded to a tosylate group. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropyl tosylate typically involves the reaction of 2-phenylpropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction scheme is as follows:
2-Phenylpropanol+p-Toluenesulfonyl chloride→2-Phenylpropyl tosylate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and distillation ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropyl tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the excellent leaving group ability of the tosylate moiety, this compound readily participates in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium iodide in acetone, potassium cyanide in dimethyl sulfoxide, and ammonia in ethanol. Reaction conditions often involve refluxing the mixture to ensure complete conversion.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in anhydrous ethanol or tert-butanol as solvents. The reactions are usually carried out at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as 2-phenylpropyl iodide, 2-phenylpropyl cyanide, and 2-phenylpropylamine.
Elimination: The major product is 2-phenylpropene, an alkene formed by the removal of the tosylate group and a hydrogen atom.
Scientific Research Applications
2-Phenylpropyl tosylate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a precursor for the preparation of functionalized polymers, which are used in drug delivery systems and advanced materials.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylpropyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl tosylate: Similar to 2-Phenylpropyl tosylate but with a shorter ethyl chain.
Benzyl tosylate: Contains a benzyl group instead of a phenylpropyl group.
Phenylmethyl tosylate: Similar structure but with a methyl group attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the phenyl group enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H18O3S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-13-8-10-16(11-9-13)20(17,18)19-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 |
InChI Key |
LWODUZBQQRSKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
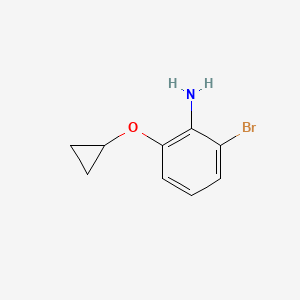
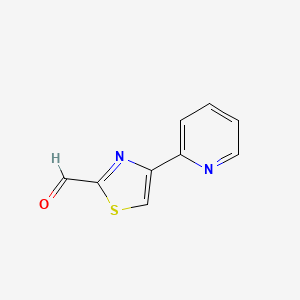
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)

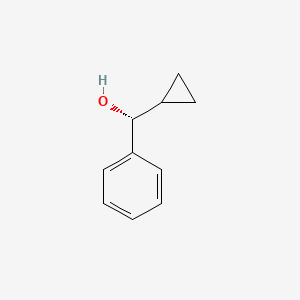
![tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)

